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Introduction
Chlorpromazine (CPZ), a phenothiazine derivative and a well-established antipsychotic

medication, has demonstrated a broad spectrum of antiviral activity in numerous in vitro

studies.[1][2][3] Its primary mechanism of action is the inhibition of clathrin-mediated

endocytosis, a crucial pathway for the entry of many viruses into host cells.[4][5] By interfering

with the formation of clathrin-coated pits at the cell membrane, chlorpromazine effectively

prevents viral entry and subsequent replication.[2] Evidence also suggests that chlorpromazine

may exert antiviral effects at post-entry stages of the viral life cycle for some viruses.[2] These

application notes provide a summary of the in vitro antiviral activity of chlorpromazine against a

range of viruses and detailed protocols for its assessment.

Data Presentation
The antiviral activity of chlorpromazine against various RNA viruses has been quantified in

several studies. The following table summarizes the key quantitative data, including the 50%

effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic

concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50/IC50.
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Virus Cell Line
EC50/IC50
(µM)

CC50 (µM)
Selectivity
Index (SI)

Reference(s
)

Coronaviruse

s

MERS-CoV Vero 4.9 >25 >5.1 [2]

MERS-CoV Vero E6 9.51 >30 >3.15 [2]

SARS-CoV Vero E6 12.97 >30 >2.31 [2]

SARS-CoV-2 Vero E6 8.2 13.5 1.65 [1]

SARS-CoV-2 A549-ACE2 11.3 23.1 2.04 [1]

HCoV-229E-

GFP
Huh7 2.5 >25 >10 [2]

Flaviviruses

Dengue virus

(DENV)
HEK293T Not specified >30 Not specified [6]

West Nile

Virus (WNV)
Not specified Not specified Not specified Not specified [2]

Other RNA

Viruses

Hepatitis C

Virus (HCV)
Huh7 Not specified Not specified Not specified [2]

Crimean-

Congo

Hemorrhagic

Fever Virus

(CCHFV)

Vero E6 10.6 - 15.8 Not specified Not specified [6]
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Chlorpromazine's primary antiviral mechanism involves the disruption of clathrin-mediated

endocytosis.[4][5] This process is essential for the cellular uptake of various macromolecules

and is hijacked by many viruses for entry into host cells. Chlorpromazine, as a cationic

amphiphilic drug, is believed to cause a translocation of clathrin and the adaptor protein

complex 2 (AP2) from the plasma membrane to intracellular vesicles, thereby inhibiting the

formation of clathrin-coated pits.[1]
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Mechanism of Action: Chlorpromazine's Inhibition of Viral Entry
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Caption: Chlorpromazine inhibits viral entry by blocking clathrin-mediated endocytosis.
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Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the antiviral activity

of chlorpromazine.

Protocol 1: Virus Yield Reduction Assay
This assay determines the effect of chlorpromazine on the production of infectious virus

particles.

Materials:

Susceptible host cells (e.g., Vero E6, A549-ACE2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Virus stock of known titer

Chlorpromazine hydrochloride

96-well cell culture plates

Sterile PBS

Reagents for viral RNA extraction and RT-qPCR

Procedure:

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent

monolayer within 24 hours.

Drug Preparation: Prepare serial dilutions of chlorpromazine in cell culture medium. A typical

concentration range to test is 2 µM to 32 µM.[1]

Pre-treatment: Two hours prior to infection, remove the culture medium from the cells and

replace it with medium containing the various concentrations of chlorpromazine or a vehicle

control (e.g., sterile water).[1]
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Infection: Remove the drug-containing medium and infect the cells with the virus at a specific

multiplicity of infection (MOI), for example, an MOI of 0.1 for Vero E6 cells or 1 for A549-

ACE2 cells.[1] Incubate for 2 hours to allow for viral adsorption.

Treatment: Remove the virus inoculum and add fresh medium containing the respective

concentrations of chlorpromazine or vehicle control.

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5%

CO₂.[1]

Harvesting: After incubation, harvest the cell culture supernatants.

Quantification: Extract viral RNA from the supernatants and quantify the viral load using RT-

qPCR.

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration

of chlorpromazine that reduces the viral yield by 50% compared to the vehicle control.

Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration at which chlorpromazine is toxic to the host

cells, allowing for the calculation of the selectivity index.

Materials:

Host cells

Complete cell culture medium

Chlorpromazine hydrochloride

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

Drug Treatment: Treat the cells with the same serial dilutions of chlorpromazine as used in

the antiviral assay. Include a "cells only" control (no drug).

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-

4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot

the percentage of viability against the log of the chlorpromazine concentration to determine

the 50% cytotoxic concentration (CC50).
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Experimental Workflow for Antiviral and Cytotoxicity Assessment
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Caption: Workflow for determining the antiviral efficacy and cytotoxicity of chlorpromazine.
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Conclusion
The in vitro data strongly support the antiviral potential of chlorpromazine against a variety of

viruses, primarily through the inhibition of clathrin-mediated endocytosis. The provided

protocols offer a framework for researchers to further investigate and characterize the antiviral

properties of chlorpromazine and related compounds. Careful consideration of experimental

parameters, including cell type, virus strain, and drug concentrations, is essential for obtaining

robust and reproducible results. Further research is warranted to explore the full therapeutic

potential of chlorpromazine as a repurposed antiviral agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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